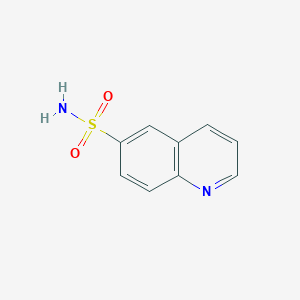

Quinoline-6-sulfonamide

Description

Properties

IUPAC Name |

quinoline-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJVRUWXJDVHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632240 | |

| Record name | Quinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89770-31-0 | |

| Record name | Quinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-6-sulfonamide typically involves the sulfonation of quinoline derivatives. One common method is the reaction of quinoline with chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of quinoline-6-sulfonamide may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Quinoline-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of quinoline-6-sulfonic acid.

Reduction: Formation of quinoline-6-amine.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Quinoline-6-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and protein interactions.

Medicine: Quinoline-6-sulfonamide derivatives have shown potential as therapeutic agents for treating diseases such as Alzheimer’s disease and cancer

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline-6-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of enzymes such as monoamine oxidase and cholinesterase. By inhibiting these enzymes, quinoline-6-sulfonamide can modulate neurotransmitter levels and improve cognitive functions. The compound’s ability to form hydrogen bonds and π-π interactions with enzyme active sites is crucial for its inhibitory activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinoline-6-Sulfonamide and Analogous Compounds

Physicochemical Properties

- Molecular Weight and Solubility: Quinoline-6-sulfonamide derivatives (e.g., OSMI-1) have molecular weights ~300–400 Da, optimizing drug-likeness .

- Crystallographic Data: A derivative, 1,4-dimethyl-2-oxidanylidene-N-(phenylmethyl)quinoline-6-sulfonamide, exhibits a molecular weight of 342.41 g/mol and aromatic bonding patterns critical for protein interaction .

Biological Activity

Quinoline-6-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Quinoline-6-sulfonamide (C₉H₈N₂O₂S) features a quinoline ring substituted with a sulfonamide group. This structure is significant as it contributes to the compound's interaction with biological targets. The sulfonamide moiety is known for enhancing the pharmacological properties of compounds, leading to increased bioactivity against various diseases.

Biological Activities

Quinoline-6-sulfonamide exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that quinoline derivatives possess potent antibacterial and antifungal properties. For instance, quinoline-based sulfonamides have shown effectiveness against resistant strains of bacteria, including Escherichia coli and Klebsiella pneumoniae .

- Anticancer Properties : Research indicates that quinoline-6-sulfonamide derivatives can inhibit tumor-associated carbonic anhydrases (CA IX and CA XII), which are implicated in cancer progression. The most promising derivatives exhibited inhibition constants (K_i) in the low nanomolar range, suggesting strong anticancer potential .

- Neurotherapeutic Effects : Quinoline-6-sulfonamide has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. Some derivatives have demonstrated the ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration .

The mechanism by which quinoline-6-sulfonamide exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as carbonic anhydrases and monoamine oxidases. For example, binding studies revealed strong interactions with amino acids at the active sites of these enzymes, leading to enhanced stability and activity of the enzyme-inhibitor complexes .

- Induction of Apoptosis : In cancer cell lines, quinoline-based sulfonamides have been shown to modulate apoptotic markers. Treatment with these compounds resulted in increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), indicating their potential as therapeutic agents in cancer .

- Reactive Oxygen Species Generation : Some studies suggest that quinoline derivatives may induce oxidative stress in target cells, contributing to their cytotoxic effects against pathogens and cancer cells .

Research Findings and Case Studies

A summary of key research findings on quinoline-6-sulfonamide is presented below:

Q & A

Q. What methodologies identify synergistic effects between Quinoline-6-sulfonamide and other therapeutic agents?

- Methodological Answer : Conduct combination index (CI) assays using the Chou-Talalay method. Test fixed-ratio drug combinations in cell cultures and analyze synergy via CompuSyn software. Follow up with transcriptomics to map overlapping pathways .

Guidance for Contradictory Data Analysis

- Cross-Validation : Replicate experiments in independent labs using standardized protocols .

- Meta-Analysis : Aggregate published data to identify trends or outliers, adjusting for variables like assay sensitivity .

- Contextual Interpretation : Consider biological context (e.g., cell type-specific responses) when reconciling discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.